4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

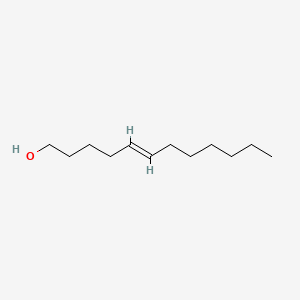

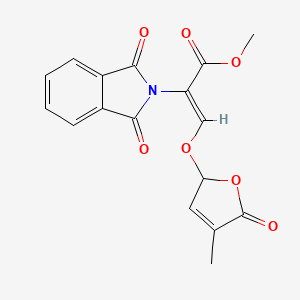

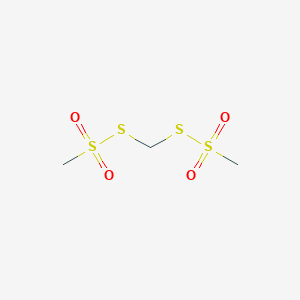

4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) is a chemical compound that is commonly used in scientific research. It is a labeled analog of nicotine, which means that it has been modified with deuterium atoms to make it easier to track in experiments. 3,3,4,4-D4 is used in a variety of research applications, including studies on the mechanism of action of nicotine, the effects of nicotine on the body, and the development of new treatments for nicotine addiction.

Aplicaciones Científicas De Investigación

Jing et al. (2014) developed a sensitive and reproducible assay for detecting and quantifying [pyridine-D4]hydroxy acid ([D4]4) in human urine, a biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic activation in smokers. This assay can be used in future studies evaluating the efficiency of NNK metabolic activation in humans (Jing et al., 2014).

Stepanov et al. (2008) showed that NNK metabolic activation is a significant pathway in smokers, accounting for about 86% of total urinary excretion of NNK metabolites. This study used [pyridine-D4]NNK to specifically identify NNK-derived metabolites in smokers' urine (Stepanov et al., 2008).

Lin et al. (1993) reported the synthesis of [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone ([3,3-D2]HPB), used as an internal standard for analyzing hemoglobin and DNA adducts of tobacco-specific nitrosamines. This synthesis is crucial for studying the tobacco-specific nitrosamine exposure (Lin et al., 1993).

Upadhyaya et al. (2003) identified DNA adducts formed by 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) through metabolic activation. This study provides markers for investigating the role of specific NNAL-DNA adducts in carcinogenesis by NNAL and NNK (Upadhyaya et al., 2003).

Peterson et al. (1991) developed a high-pressure liquid chromatography assay to determine the extent of NNK metabolism through alpha-hydroxylation pathways in microsomal preparations, using levels of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) to measure the extent of methyl hydroxylation (Peterson et al., 1991).

Smith et al. (1992) investigated the metabolism of NNK in human lung and liver microsomes and cytochromes P-450 expressed in hepatoma cells, indicating the potential role of human P-450 forms in the metabolic activation of NNK (Smith et al., 1992).

Propiedades

IUPAC Name |

3,3,4,4-tetradeuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i2D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUGZHJVRHQGP-QLYAIYELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

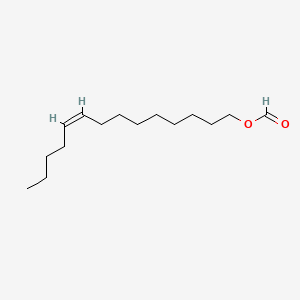

C1=CC(=CN=C1)C(=O)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C1=CN=CC=C1)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662027 |

Source

|

| Record name | 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359435-75-9 |

Source

|

| Record name | 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.